molecular formula C7H8ClNO2 B13927520 (2-Chloro-5-methoxypyridin-3-yl)methanol

(2-Chloro-5-methoxypyridin-3-yl)methanol

Katalognummer: B13927520
Molekulargewicht: 173.60 g/mol
InChI-Schlüssel: UMOIVGTVZFPBIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-5-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methoxypyridin-3-yl)methanol typically involves the chlorination of 5-methoxypyridin-3-ylmethanol. One common method includes the reaction of 5-methoxypyridin-3-ylmethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-methoxypyridin-3-ylmethanol+SOCl2This compound+HCl+SO2\text{5-methoxypyridin-3-ylmethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 5-methoxypyridin-3-ylmethanol+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-5-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-methoxypyridin-3-ylmethanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are used under basic conditions.

Major Products Formed

    Oxidation: 2-Chloro-5-methoxypyridine-3-carboxaldehyde or 2-Chloro-5-methoxypyridine-3-carboxylic acid.

    Reduction: 5-Methoxypyridin-3-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-5-methoxypyridin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2-Chloro-5-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but with different substitution patterns.

    2-Chloro-5-methylpyridin-3-yl)methanol: Similar structure with a methyl group instead of a methoxy group.

    2-Chloro-5-phenylpyridin-3-yl)methanol: Similar structure with a phenyl group instead of a methoxy group.

Uniqueness

(2-Chloro-5-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Eigenschaften

Molekularformel

C7H8ClNO2

Molekulargewicht

173.60 g/mol

IUPAC-Name

(2-chloro-5-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3

InChI-Schlüssel

UMOIVGTVZFPBIY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(N=C1)Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.